5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione
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Overview
Description
5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chloro group at the 5th position and a methoxyphenylmethyl group at the 1st position of the indole ring, along with a dione functionality at the 2nd and 3rd positions. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-chloroindoline-2,3-dione with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate and a catalyst like potassium iodide. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures (around 110°C) for a few hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Chloroisatin: Another indole derivative with a chloro group at the 5th position and a dione functionality at the 2nd and 3rd positions.
1H-Indole-2,3-dione: A simpler indole derivative without the chloro and methoxyphenylmethyl groups.
Uniqueness
5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione is unique due to the presence of both the chloro and methoxyphenylmethyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antiviral and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H12ClNO3, with a molecular weight of approximately 366.78 g/mol. The compound features an indole core substituted with a chloro group and a methoxyphenylmethyl moiety, contributing to its unique chemical reactivity and biological activity.
Antiviral Properties
Preliminary studies indicate that this compound exhibits potential antiviral activity. Research has shown that indole derivatives can inhibit the infectivity of viruses such as SARS-CoV-2 by targeting viral glycoproteins and blocking enzymatic activities associated with viral replication .
Key Findings:
- The compound's antiviral efficacy is attributed to its ability to disrupt viral entry mechanisms.
- Molecular docking studies suggest favorable interactions with viral proteins, enhancing its potential as an antiviral agent.
Anticancer Activity
This compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies utilizing the MTT assay have demonstrated significant cytotoxicity in human cancer cell lines such as HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells. The compound showed lower cytotoxicity against normal cell lines (HEK293, LO2, MRC5), indicating a favorable safety profile .
Cytotoxicity Data:
Cell Line | LC50 (μM) | Remarks |
---|---|---|
HepG2 | 0.9 | High activity |
MCF-7 | 0.55 | High activity |
HeLa | 0.50 | High activity |
HEK293 | >100 | Low toxicity |
The mechanism of action involves apoptosis induction through intrinsic pathways and competitive inhibition of key enzymes involved in cancer progression .
The pharmacological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes critical for cancer cell survival and viral replication.
- Reactive Oxygen Species (ROS) Generation : Indole derivatives have been shown to induce oxidative stress in cancer cells, leading to increased apoptosis rates .
- Receptor Modulation : The unique structure allows for potential interactions with various receptors involved in cell signaling pathways related to proliferation and survival.
Case Studies and Research Findings
Research has focused on the synthesis of novel indole derivatives and their biological evaluations. One study reported the synthesis of several indole derivatives, including this compound, which were tested for their cytotoxic properties against multiple cancer cell lines, confirming their high potency compared to standard chemotherapeutic agents like doxorubicin .
In Silico Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets, aiding in the understanding of its mechanism of action and guiding further modifications for enhanced efficacy .
Properties
Molecular Formula |
C16H12ClNO3 |
---|---|
Molecular Weight |
301.72 g/mol |
IUPAC Name |
5-chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C16H12ClNO3/c1-21-12-5-2-10(3-6-12)9-18-14-7-4-11(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3 |
InChI Key |
WQBUKFBIUICFGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
Origin of Product |
United States |
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